molecular formula C10H22ClNS B1492507 3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride CAS No. 1864063-85-3

3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride

Cat. No.: B1492507
CAS No.: 1864063-85-3
M. Wt: 223.81 g/mol
InChI Key: BNWPWLRBAGBCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C10H22ClNS and its molecular weight is 223.81 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cross-Metathesis of Chiral Compounds

The compound has been utilized in the synthesis of piperidine alkaloids such as (+)-dihydropinidine, (+)-isosolenopsin, and others via cross-metathesis of chiral compounds, highlighting its role in the enantioselective synthesis of naturally occurring substances (Gonzalez-Gomez et al., 2008).

Crystal Structures of Piperidine Derivatives

Structural studies on derivatives of the compound, like 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine, have been conducted, revealing intricate details about their crystal structures and providing insights into their molecular conformations (Aydinli et al., 2010).

Chemical Reactions and Mechanisms

Reactions with Primary and Secondary Alkylamines

The compound participates in reactions with alkylamines, leading to the formation of novel compounds like (arylimino)-cyanomethyl alkylamino disulfides. These reactions and their mechanisms have been studied to understand the formation and behavior of such compounds (Lee & Kim, 1993).

Catalytic Properties and Applications

Catalytic Properties in Reactions

Studies have explored the catalytic properties of compounds derived from 3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride, such as their use in the three-component reaction between phenylacetylene, benzaldehyde, and piperidine, showcasing their utility in facilitating chemical transformations (Mruk et al., 2020).

Enzymatic Studies and Biological Interactions

Role in Enzymatic Oxidation

Research has investigated the role of derivatives of this compound in the enzymatic oxidation processes in human liver microsomes, providing insights into its interaction with enzymes like cytochrome P-450 and its involvement in drug metabolism (Yun et al., 1993).

Properties

IUPAC Name

3-(tert-butylsulfanylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NS.ClH/c1-10(2,3)12-8-9-5-4-6-11-7-9;/h9,11H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWPWLRBAGBCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.